Dexniguldipine vs. Verapamil: 8-Fold Superior Potency in Reversing P-gp-Mediated Drug Efflux
In a direct head-to-head comparison using a drug-accumulation assay in multidrug-resistant murine leukemia cells (F4-6RADR), dexniguldipine-HCl (DNIG) demonstrated 8-fold greater potency than R,S-verapamil in reversing P-glycoprotein-mediated drug efflux [1].
| Evidence Dimension | Inhibition of P-glycoprotein-mediated drug efflux (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.73 µM |
| Comparator Or Baseline | R,S-verapamil (IC50 = 5.4 µM) |
| Quantified Difference | DNIG is 8 times more potent (IC50 ratio: 5.4 / 0.73 ≈ 7.4) |
| Conditions | Daunorubicin (DNR) accumulation assay in MDR murine leukemia cell strain F4-6RADR |
Why This Matters
This substantial potency advantage allows researchers to achieve complete MDR reversal at lower concentrations, minimizing potential off-target effects from the chemosensitizer itself.
- [1] Reymann A, Looft G, Woermann C, Dietel M, Erttmann R. Reversal of multidrug resistance in Friend leukemia cells by dexniguldipine-HCl. Cancer Chemother Pharmacol. 1993;32(1):25-30. PMID: 8462120. View Source
